Potassium (2-chloro-4-fluorobenzyl)trifluoroborate
CAS No.:
VCID: VC13430139
Molecular Formula: C7H5BClF4K
Molecular Weight: 250.47 g/mol
* For research use only. Not for human or veterinary use.

Description |
Potassium (2-chloro-4-fluorobenzyl)trifluoroborate is a chemical compound with the molecular formula C₇H₅BClF₄K and a molecular weight of 250.47 g/mol . This compound belongs to the class of trifluoroborates, which are widely used in organic synthesis due to their versatility and stability. Trifluoroborates are known for their ability to participate in various chemical reactions, including cross-coupling reactions, which are crucial in the synthesis of complex organic molecules. Synthesis and ApplicationsWhile specific synthesis methods for potassium (2-chloro-4-fluorobenzyl)trifluoroborate are not detailed in the available literature, trifluoroborates generally can be synthesized through the reaction of boronic acids with potassium fluoride (KF) in a suitable solvent. These compounds are valuable intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which allow for the formation of carbon-carbon bonds between aryl or vinyl groups. Comparison with Similar CompoundsPotassium (2-chloro-4-fluorobenzyl)trifluoroborate can be compared with other trifluoroborates in terms of its molecular structure and potential applications. For example, potassium (2,4-difluorophenyl)trifluoroborate has a molecular weight of 219.99 g/mol and is used in similar synthetic contexts . The presence of different substituents on the benzyl ring can affect the compound's reactivity and stability. |
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Product Name | Potassium (2-chloro-4-fluorobenzyl)trifluoroborate |
Molecular Formula | C7H5BClF4K |
Molecular Weight | 250.47 g/mol |
IUPAC Name | potassium;(2-chloro-4-fluorophenyl)methyl-trifluoroboranuide |
Standard InChI | InChI=1S/C7H5BClF4.K/c9-7-3-6(10)2-1-5(7)4-8(11,12)13;/h1-3H,4H2;/q-1;+1 |
Standard InChIKey | BZDCSRRRKKPAEK-UHFFFAOYSA-N |
SMILES | [B-](CC1=C(C=C(C=C1)F)Cl)(F)(F)F.[K+] |
Canonical SMILES | [B-](CC1=C(C=C(C=C1)F)Cl)(F)(F)F.[K+] |
PubChem Compound | 63703824 |
Last Modified | Jan 05 2024 |
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